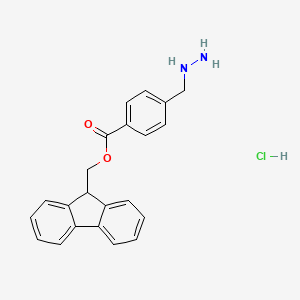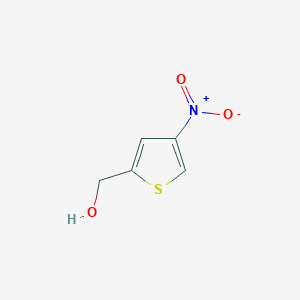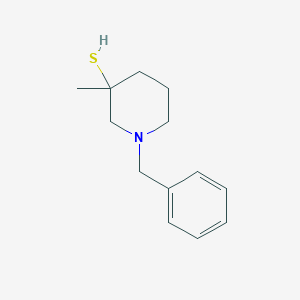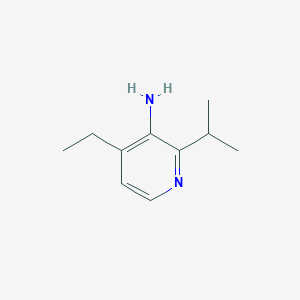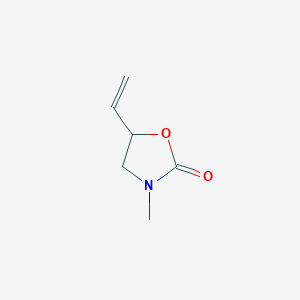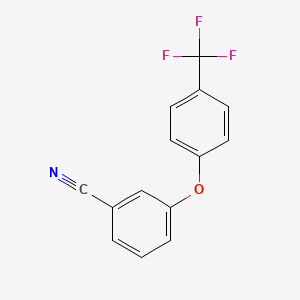
3-(4-Acetylphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of alkyl-phenylketones This compound is characterized by the presence of a phenyl ring substituted with an acetyl group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-acetyltoluene is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the 2-methylpropanoic acid moiety. The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalysts such as zeolites or supported metal catalysts can be employed to enhance reaction rates and selectivity. The use of automated systems and real-time monitoring ensures consistent quality and minimizes waste.
化学反応の分析
Types of Reactions
3-(4-Acetylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-acetylbenzoic acid or 4-acetylbenzaldehyde.
Reduction: Formation of 4-(1-hydroxyethyl)phenyl-2-methylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(4-Acetylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Acetylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
類似化合物との比較
Similar Compounds
4-Acetylbenzoic acid: Similar structure but lacks the 2-methylpropanoic acid moiety.
4-Acetylphenylacetic acid: Similar structure but has an acetic acid moiety instead of a propanoic acid moiety.
4-Acetylphenylpropanoic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.
Uniqueness
3-(4-Acetylphenyl)-2-methylpropanoic acid is unique due to the presence of both an acetyl group and a 2-methylpropanoic acid moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
38121-58-3 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
3-(4-acetylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChIキー |
AKQUMDSKAOMFAD-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)C(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


